molecular formula C6H11Cl2N3 B2733564 (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride CAS No. 1955473-78-5

(1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2733564
CAS No.: 1955473-78-5
M. Wt: 196.08
InChI Key: DXTZMYLBMRESFK-XRIGFGBMSA-N
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Description

(1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrazine derivatives with appropriate amine precursors. One common method involves the reduction of pyrazine-2-carboxylic acid to pyrazine-2-carboxaldehyde, followed by reductive amination with (S)-1-phenylethylamine. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazine-2-carboxylic acid, dihydropyrazine derivatives, and various substituted pyrazine compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules. It can be used to probe the structure and function of enzymes and receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: A precursor in the synthesis of (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride.

    Dihydropyrazine derivatives: Reduced forms of pyrazine with similar structural features.

    Substituted pyrazine compounds: Compounds with various functional groups attached to the pyrazine ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both amine and pyrazine functional groups

Properties

IUPAC Name

(1S)-1-pyrazin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5(7)6-4-8-2-3-9-6;;/h2-5H,7H2,1H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTZMYLBMRESFK-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CN=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955473-78-5
Record name (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride
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